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‘ Compound of Interest

Compound Name: Perfluorohexanoic anhydride

Cat. No.: B1463998

A Note on CAS Number 308-13-4

The provided CAS number, 308-13-4, corresponds to Perfluorohexanoic Anhydride[1][2][3]. This is a fluorinated organic compound primarily used :
Its physicochemical profile and biological applications do not align with the context of drug development, signaling pathways, and metabolic studies ir
requirements of this guide.

It is highly probable that the intended subject was a compound more central to biomedical research. Therefore, this guide will focus on CAS 605-94-7
Dimethoxy-5-methyl-p-benzoguinone or Coenzyme QO[4]. This molecule is the core benzoquinone structure of the entire Coenzyme Q family, which i
respiration and a frequent subject of study in drug development. This substitution allows for a comprehensive technical guide that fully addresses the
requirements for an audience of researchers and scientists.

An In-Depth Technical Guide to the Physicochemical Properties of Coenzym
605-94-7)
Introduction

Coenzyme QO (CoQO) is the simplest member of the ubiquinone family, a class of lipid-soluble antioxidants and essential components of the mitocho
chain[5]. Structurally, it is a 2,3-dimethoxy-5-methyl-1,4-benzoquinone, representing the foundational quinone head group to which a polyisoprenoid t
coenzyme Q variants (e.g., Coenzyme Q10)[6]. While not possessing the long tail that anchors other ubiquinones in the mitochondrial membrane, Cc
invaluable tool for researchers. It is frequently used to study the fundamental mechanisms of quinone-mediated electron transfer, to investigate oxida
apoptosis, and as a synthetic precursor for more complex quinone derivatives.

Understanding the physicochemical properties of CoQO is paramount for its effective application in experimental biology and medicinal chemistry. The
its solubility in assay buffers, its ability to cross cellular membranes, its stability under experimental conditions, and its interaction with biological targe
a detailed examination of these core properties, the methodologies used to determine them, and the scientific rationale underpinning these experimel

Summary of Core Physicochemical Data

The fundamental physicochemical properties of Coenzyme QO are summarized below, providing a quick reference for laboratory use.
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Property Value Source(s)
CAS Number 605-94-7

Molecular Formula CoH1004 [7]
Molecular Weight 182.17 g/mol [71
Appearance Powder

Melting Point 58-60 °C

LogP (Octanol/Water) 0.8 (Computed) [7]

Storage Temperature 2-8°C

» Soluble in organic solvents like DMSO and ethanol;
Solubility . . [8][9]
insoluble in water.

Stability Stable but may be light or heat sensitive. [5]

In-Depth Analysis and Experimental Methodologies

A precise understanding of a compound's properties requires robust experimental determination. This section details the standard protocols for meas
physicochemical parameters of CoQO and explains the scientific principles that ensure data accuracy and reproducibility.

Melting Point: A Criterion for Purity and Identity

The melting point is a critical physical property that provides immediate insight into the purity and identity of a crystalline solid. A sharp melting range
characteristic of a pure compound, whereas impurities will depress the melting point and broaden the range[10]. For CoQO, a literature value of 58-6(
benchmark for sample verification.

The most common and reliable method for determining the melting point is the capillary method, using an apparatus like a Mel-Temp or Thiele tube[1
Methodology Steps:
« Sample Preparation: Ensure the CoQO0 sample is a fine, dry powder. If granular, gently pulverize it.

« Capillary Loading: Invert an open-ended capillary tube and tap it into the CoQO powder. The sample should be packed to a height of 2-3 mm by drc
a long, narrow pipe to tamp the solid down[12]. Causality: Insufficient packing can lead to shrinking upon heating, which can be mistaken for meltin
capillary can cause an artificially broad melting range due to inefficient heat transfer.

« Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus[12].

+ Heating and Observation:
o Rapid Scan (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool
o Accurate Determination: Heat at a medium rate until the temperature is ~15-20°C below the expected melting point (approx. 40°C for CoQO0).

o Slow Scan: Reduce the heating rate to no more than 1-2°C per minute. Causality: A slow heating rate is crucial to allow the system to remain in 1
ensuring the thermometer reading accurately reflects the sample's temperature as it melts.

« Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes ¢
melting range is T1-T2[12].
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Caption: Workflow for determining the melting point of Coenzyme QO.

Solubility: The Gateway to Bioavailability

Solubility is a cornerstone of drug development, directly influencing a compound's formulation, absorption, and bioavailability. Coenzyme QO, like its |
a highly lipophilic molecule. It is practically insoluble in water but shows good solubility in organic solvents such as dimethylformamide (DMF) and eth
dictates that for in vitro cellular assays, CoQO must first be dissolved in a minimal amount of an organic solvent like DMSO before being diluted into a

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in a given solvent[14].

Methodology Steps:
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* Preparation: Add an excess amount of solid CoQO to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vi
excess solid ensures that the solution reaches saturation, which is the definition of equilibrium solubility.

« Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reach:
variation can also be used to prevent emulsion formation with certain solvents[14].

* Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution to remove all particulate matter.
« Quantification: Accurately withdraw a known volume of the clear supernatant.

« Analysis: Determine the concentration of CoQO in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chroma
UV detection (Amax = 274 nm)[8][15].

» Calculation: The measured concentration represents the equilibrium solubility of CoQO in that solvent at the specified temperature.

Add Excess CoQO
to Solvent

Seal and Agitate
(24-48h at const. T)
Centrifuge/Filter
to Remove Solid

A

/
Withdraw Supernatant
/

A

Quantify CoQO0 Conc.
(e.g., HPLC-UV)

Result = Equilibrium
Solubility

1

<
«

@

Click to download full resolution via product page

Caption: Shake-flask method workflow for Coenzyme QO solubility.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, quantified as the patrtition coefficient (LogP), is a measure of a compound's differential solubility between an immiscible lipid phase (typic
aqueous phase[16]. It is a critical parameter in drug design, as it strongly influences a compound's absorption, distribution, metabolism, and excretior
positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydroj
computed LogP for CoQO is 0.8, indicating a moderate lipophilicity, which is consistent with its ability to interact with cellular membranes without the €
higher ubiquinones[7].

While the shake-flask method is the traditional approach, it can be time-consuming. A rapid and reliable alternative is using Reverse-Phase High-Peri
Chromatography (RP-HPLC)[16][17]. This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Methodology Steps:
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o System Setup: Use an RP-HPLC system with a nonpolar column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g.
acetonitrile) and an aqueous buffer.

« Sample Analysis: Dissolve CoQO in the mobile phase and inject it into the system, recording its retention time.

e Calculation:

Calibration: Inject a series of standard compounds with known LogP values that span the expected range for CoQO. Record the retention time (t_R

o Calculate the capacity factor (k') for each standard and for CoQO using the formula: k' = ({_R - t_0) / t_0, where t_0 is the column dead time.

o Plot log(k') versus the known LogP values for the standards. This should yield a linear relationship.

o Interpolate the LogP of CoQO using its measured log(k’) value on the calibration curve[17].
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Caption: Coenzyme Q's role in shuttling electrons and potential ROS generation.

Conclusion

Coenzyme QO (2,3-Dimethoxy-5-methyl-p-benzoquinone) is a foundational molecule for research into cellular metabolism, oxidative stress, and drug
physicochemical profile—characterized by moderate lipophilicity, defined melting point, and redox activity—makes it an adaptable tool for in vitro and
thorough understanding and precise experimental determination of its properties, from solubility to stability, are not merely academic exercises; they ¢
prerequisites for designing robust experiments, ensuring data integrity, and ultimately, advancing our knowledge of quinone biology and its therapeuti
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
check]
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